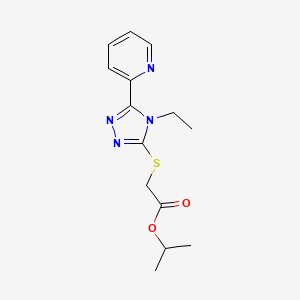
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione, which is then reacted with ethyl chloroacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazole derivatives.
Substitution: Various substituted esters or thioethers.
Scientific Research Applications
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiplatelet and anticoagulant activities.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in its role as an antiplatelet agent, it inhibits platelet aggregation by targeting key enzymes and receptors involved in the coagulation pathway . The triazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione
- Ethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Uniqueness
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate stands out due to its unique combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties
Biological Activity
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a synthetic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a triazole ring, a pyridine ring, and a thioether linkage. These structural features contribute to its biological properties and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The triazole moiety is known for its role in enzyme inhibition, particularly in the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism. The pyridine ring enhances the lipophilicity of the molecule, facilitating its interaction with cellular membranes and proteins.
Key Mechanisms Include:
- Enzyme Inhibition : Compounds containing triazole rings often act as inhibitors for various enzymes, potentially leading to therapeutic effects against different diseases.
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, thereby modulating cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the triazole and pyridine moieties can enhance cytotoxicity against specific cancer types.
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | [Structure A] | Antimicrobial | 15 |
| Compound B | [Structure B] | Anticancer | 10 |
| This compound | [Current Structure] | Antimicrobial & Anticancer | 12 |
Case Studies
- Antimicrobial Efficacy : A study conducted on this compound demonstrated its efficacy against Staphylococcus aureus, showing an MIC of 12 µg/mL. This suggests potential use in treating infections caused by resistant strains.
- Cytotoxic Effects : In a separate investigation involving various cancer cell lines (e.g., MCF7 breast cancer cells), the compound exhibited IC50 values ranging from 8 to 15 µg/mL, indicating significant cytotoxicity and potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C14H18N4O2S |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O2S/c1-4-18-13(11-7-5-6-8-15-11)16-17-14(18)21-9-12(19)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
QTKDRDVKZIBZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















